5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis
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Overview
Description
5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis is a complex organic compound with the molecular formula C13H19BrFN3. This compound is characterized by the presence of bromine, fluorine, and a piperazine ring, making it a valuable building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-fluoro-2-methylaniline: A similar compound with a methyl group instead of the piperazine ring.
4-fluoro-2-bromoaniline: Lacks the piperazine ring and has different reactivity and applications.
Uniqueness
5-bromo-4-fluoro-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]aniline, cis is unique due to the presence of the piperazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals .
Properties
CAS No. |
2130893-34-2 |
---|---|
Molecular Formula |
C13H19BrFN3 |
Molecular Weight |
316.2 |
Purity |
95 |
Origin of Product |
United States |
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